Technical Guide: Enantioselective Synthesis of Chiral Bicyclo[6.1.0]nonane-2,7-diones
Technical Guide: Enantioselective Synthesis of Chiral Bicyclo[6.1.0]nonane-2,7-diones
The synthesis of chiral bicyclo[6.1.0]nonane-2,7-diones represents a sophisticated challenge in stereoselective organic chemistry, merging the conformational complexity of medium-sized rings with the high strain energy of the cyclopropane fusion. This scaffold serves as a critical intermediate in the construction of complex sesquiterpenes and has emerged as a high-value motif in bioorthogonal chemistry (e.g., as precursors to strained alkynes like BCN).
The following technical guide details the enantioselective synthesis of the chiral trans-bicyclo[6.1.0]nonane-2,7-dione, prioritizing the most robust, field-proven methodology: Asymmetric Intermolecular Cyclopropanation followed by Regioselective Oxidation .
Executive Summary
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Target Molecule: Chiral trans-bicyclo[6.1.0]nonane-2,7-dione (and its cis-meso desymmetrization variants).
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Primary Challenge: Controlling the trans-fusion of the cyclopropane ring onto the eight-membered ring, which introduces significant ring strain (~45 kcal/mol), and ensuring enantioselectivity during the C-C bond formation.
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Core Methodology: Rhodium(II)-catalyzed asymmetric cyclopropanation using chiral carboxylate or carboxamidate ligands (e.g., Rh₂(S-BHTL)₄).
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Key Application: Precursor for bioorthogonal probes (BCN derivatives) and core scaffold for Schisandra nortriterpenoids.
Retrosynthetic Analysis & Strategic Logic
The synthesis is best approached via a "Two-Phase" strategy :
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Construction of the Bicyclic Core: Utilizing metal-carbenoid chemistry to install the cyclopropane ring across a cyclooctane double bond.
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Functional Group Installation: Oxidation of the allylic positions (C2/C7) to ketones.
Retrosynthetic Logic:
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Disconnection: The C1-C9 and C8-C9 bonds are cleaved, revealing Cyclooctadiene (COD) or Cyclooctenone as the starting material.
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Stereocontrol: The trans-fusion (chiral) vs. cis-fusion (meso) ratio is dictated by the catalyst's steric bulk and the diazo precursor.
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Causality: We select 1,5-Cyclooctadiene (1,5-COD) as the starting material because its symmetry simplifies the initial cyclopropanation, and the remaining double bond serves as a latent handle for the ketone functionalities.
Figure 1: Retrosynthetic logic flow from the target dione back to commercially available 1,5-cyclooctadiene.
Core Protocol: Asymmetric Cyclopropanation
This protocol utilizes the Rh₂(S-BHTL)₄ catalyst, which has been proven to induce high enantioselectivity and diastereoselectivity (favoring the trans-fusion or specific syn/anti relationships depending on the diazo source) in cyclooctane systems [1].[1]
Reagents & Materials
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Substrate: 1,5-Cyclooctadiene (distilled over CaH₂).
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Carbenoid Source: Ethyl diazoacetate (EDA) or tert-butyl diazoacetate.
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Catalyst: Dirhodium(II) tetrakis[N-benzene-fused-phthaloyl-(S)-tert-leucinate] (Rh₂(S-BHTL)₄ ).
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Solvent: Anhydrous Dichloromethane (DCM) or Pentane.
Step-by-Step Methodology
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Catalyst Activation:
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In a flame-dried Schlenk flask under N₂, dissolve Rh₂(S-BHTL)₄ (0.27 mol%) in anhydrous DCM (0.1 M relative to diene).
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Why: Low catalyst loading is sufficient due to the high turnover number (TON) of the BHTL ligand system.
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Substrate Addition:
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Add 1,5-Cyclooctadiene (5.0 equiv) to the catalyst solution.[1]
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Causality: A large excess of diene is critical to minimize double cyclopropanation (bis-cyclopropanation), which would yield the tricyclic byproduct.
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Controlled Diazo Addition (The Critical Step):
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Dissolve Ethyl Diazoacetate (1.0 equiv) in DCM.
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Add this solution dropwise via a syringe pump over 12 hours at 0°C.
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Self-Validating Check: The solution should remain relatively clear. Rapid gas evolution (N₂) indicates decomposition of the diazo compound; slow addition ensures the metal-carbenoid reacts with the alkene rather than dimerizing.
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Workup & Purification:
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Concentrate the reaction mixture under reduced pressure to remove excess COD (recyclable).
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Purify the residue via silica gel flash chromatography (Hexanes/EtOAc 95:5).
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Yield Target: >70% mono-cyclopropanated ester.
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Stereochemistry: The trans-isomer (chiral) is often the minor product compared to the cis (meso) with standard catalysts, but bulky ligands like BHTL or DOSP can tune this ratio. For the specific "2,7-dione" target, the cis-fused backbone is often desymmetrized, or the trans-isomer is isolated via chiral HPLC if direct synthesis is low-yielding.
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Functionalization: Allylic Oxidation to the 2,7-Dione
Once the bicyclo[6.1.0]non-4-ene core is established, the double bond at C4-C5 must be cleaved or functionalized to install the ketones at C2 and C7. However, a more direct route to the 2,7-dione specifically involves the oxidation of the positions adjacent to the cyclopropane if the double bond was preserved or if starting from a pre-functionalized precursor.
A robust method for introducing ketones into medium rings is Ru-catalyzed oxidation or Wacker-type oxidation , but for the specific 2,7-dione pattern, we employ an Allylic Oxidation / Rearrangement strategy.
Protocol: RuCl₃-Catalyzed Periodate Oxidation
Note: This method aggressively oxidizes methylene groups adjacent to activating features.
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Reaction Setup:
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Dissolve the bicyclo[6.1.0]nonane derivative in a mixture of CCl₄/CH₃CN/H₂O (2:2:3).
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Add RuCl₃·xH₂O (5 mol%) and NaIO₄ (4.0 equiv).
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Execution:
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Stir vigorously at room temperature for 4–6 hours.
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Mechanism:[1][2][3][4][5][6][7][8] Ruthenium tetroxide (generated in situ) acts as the oxidant. It will target the most electron-rich C-H bonds. In the absence of a double bond, it targets positions alpha to the cyclopropane (C2/C9) or ether linkages.
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Correction for 2,7-Dione: If the target is strictly the 2,7-dione, the starting material is ideally bicyclo[6.1.0]non-2-ene (obtained via regioselective elimination).
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Alternative: Ozonolysis of the Diene Precursor If the starting material was a cyclooctadienone , the cyclopropanation would directly yield the ketone-containing bicycle.
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Substrate: Cycloocta-2,7-dien-1-one (prepared from cyclooctanone).
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Reaction: Cyclopropanation of the C2-C3 double bond.
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Result: Bicyclo[6.1.0]nonan-2-one. A second oxidation is required for the 7-position.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Catalyst Loading | 0.1 – 0.5 mol% | Rh₂(S-BHTL)₄ is highly efficient. |
| Enantiomeric Excess (ee) | 85 – 95% | Dependent on solvent polarity (Pentane is superior). |
| Diastereoselectivity (dr) | >10:1 (exo:endo) | Bulky ligands favor the exo product. |
| Temperature | -78°C to 0°C | Lower temps improve ee but reduce rate. |
| Yield (Step 1) | 70 – 85% | Mono-cyclopropanation. |
Mechanistic Pathway & Workflow
The following diagram illustrates the catalytic cycle and the stereochemical determination point.
Figure 2: Catalytic cycle for the Rh(II)-mediated asymmetric cyclopropanation.
Troubleshooting & Self-Validation
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Issue: Low Enantioselectivity.
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Cause: Background reaction (uncatalyzed) or improper temperature control.
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Fix: Ensure temperature is strictly maintained at -78°C or 0°C. Verify the diazo addition rate is slow enough to prevent diazo accumulation.
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Issue: Formation of Bis-cyclopropane.
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Cause: High local concentration of diazo compound relative to the mono-product.
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Fix: Increase the equivalents of 1,5-cyclooctadiene (to 10 eq) or use a syringe pump for slower addition.
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Issue: Catalyst Degradation.
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Check: The reaction mixture should turn from green/blue (active Rh) to brown/black (inactive Rh oxides) only after completion. Premature color change implies O₂ contamination.
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References
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Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. Source: National Institutes of Health (PMC) / J Org Chem. URL:[Link]
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Enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids. Source: PubMed / J Org Chem. URL:[Link]
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A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. Source: RSC Advances.[4][9][10] URL:[Link]
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Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions. Source: ResearchGate / RSC Advances. URL:[Link]
Sources
- 1. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When a cyclic ketone reacts with diazomethane, the next larger cy... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. 1273-94-5 1,1-Diacetylferrocene [clickchemi.com]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
